N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide is a benzothiophene-derived compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety is functionalized with 2,3-dimethoxy substituents, enhancing its electronic and steric profile.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-7-8-12-14(10-20)19(25-16(12)9-11)21-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-6,11H,7-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWSGANBCMSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzothiophene core with cyano and dimethoxy substitutions. Its molecular formula is with a molecular weight of approximately 372.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 372.44 g/mol |
| CAS Number | 1284156-83-7 |
Research indicates that derivatives of this compound act as selective inhibitors of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are involved in various cellular processes, including stress responses and apoptosis.
Key Findings:
- Inhibition Potency : The compound exhibits significant inhibitory activity against JNK3 with a pIC50 value around 6.7, indicating high potency in inhibiting this kinase. It also shows similar potency against JNK2 (pIC50 ~ 6.5) but is selective against other MAP kinases like JNK1 and p38alpha .
- Binding Interactions : X-ray crystallography studies have revealed that the compound binds to the ATP-binding site of JNK3 through unique hydrogen bonding interactions facilitated by the cyano group .
Biological Activity
The biological activity of this compound has been evaluated in various experimental models:
In Vitro Studies
- Cell Viability Assays : Studies demonstrated that the compound reduces cell viability in cancer cell lines through the induction of apoptosis mediated by JNK signaling pathways.
In Vivo Studies
- Animal Models : In murine models, administration of the compound led to significant tumor growth inhibition compared to control groups, showcasing its potential as an anticancer agent.
Case Studies
- Case Study on Neuroprotection : A study highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to mitigate neuronal cell death induced by oxidative stress via modulation of JNK signaling pathways .
- Case Study on Inflammatory Responses : Another investigation focused on the anti-inflammatory properties of the compound, where it effectively reduced pro-inflammatory cytokine release in activated macrophages .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-23-4)
- Core Structure : Shares the 4,5,6,7-tetrahydrobenzo[b]thiophene core with the target compound but replaces the dimethoxybenzamide group with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety.
- Key Differences: The benzodioxine ring introduces a fused oxygen-rich heterocycle, increasing polarity compared to the dimethoxybenzamide group. This may reduce lipophilicity (logP) and alter pharmacokinetic properties such as membrane permeability .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS 476295-81-5)
- Core Structure: Retains the cyano-methyl-substituted benzothiophene core but features a phenoxypropanamide side chain.
- Key Differences: The phenoxypropanamide group introduces a flexible ether linkage, which may enhance conformational flexibility compared to the rigid dimethoxybenzamide. This flexibility could influence binding kinetics in biological systems .
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Core Structure: Similar tetrahydrobenzo[b]thiophene core but lacks the cyano and methyl substituents. Instead, it has a benzoyl group at position 3 and a simple benzamide group.
- Key Differences: The absence of the cyano group reduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or redox reactions. The benzoyl substituent introduces a ketone, enabling hydrogen bonding via the carbonyl oxygen, a feature absent in the target compound .
Physicochemical and Crystallographic Properties
- Crystal Packing : The tetrahydrobenzo[b]thiophene core in analogues (e.g., ) adopts an envelope conformation with puckering parameters (θ = 0.5098°, φ = 126.7°) and intramolecular N–H⋯O hydrogen bonding. The dimethoxybenzamide group in the target compound may introduce additional C–H⋯O interactions, influencing solubility and melting points .
- Lipophilicity: The dimethoxy groups in the target compound likely increase logP compared to benzodioxine or phenoxypropanamide analogues, favoring blood-brain barrier penetration .
Computational and Analytical Tools
- Structural Refinement : SHELXL and OLEX2 () were critical for determining conformations and intermolecular interactions in analogues. Similar methodologies would apply to the target compound .
- Mass Spectrometry : ESI-MS (e.g., ) confirmed molecular weights of analogues (e.g., [M+H]+ = 712.36), a technique applicable to the target compound for purity validation .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A thiourea intermediate is prepared by reacting 2-methylcyclohexanone with cyanamide in the presence of sulfur under acidic conditions. The reaction proceeds via the Gewald mechanism, forming the tetrahydrobenzothiophene core.
Reaction Conditions
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Reactants : 2-methylcyclohexanone (1.0 equiv), cyanamide (1.2 equiv), sulfur (1.5 equiv)
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Catalyst : Morpholine (0.1 equiv)
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Solvent : Ethanol, reflux (78°C)
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Time : 12–16 hours
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Chlorination of 2,3-Dimethoxybenzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
Reaction Conditions
-
Reactants : 2,3-Dimethoxybenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv)
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Solvent : Toluene, reflux (110°C)
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Time : 4 hours
Amide Coupling Reaction
Schotten-Baumann Reaction
The benzothiophene amine is reacted with 2,3-dimethoxybenzoyl chloride in a biphasic system to form the amide bond.
Reaction Conditions
Trifluoromethanesulfonic Acid-Mediated Coupling
For higher yields, trifluoromethanesulfonic acid (TfOH) is used as a coupling agent in anhydrous dichloromethane.
Reaction Conditions
-
Reactants : Benzothiophene amine (1.0 equiv), acyl chloride (1.05 equiv)
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Catalyst : TfOH (0.2 equiv)
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Solvent : Dichloromethane, reflux (40°C)
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Time : 8–12 hours
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from methanol, yielding white crystalline solids.
Conditions
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.50–2.00 (m, 6H, cyclohexane CH₂), 3.36 (s, 3H, CH₃SO₂), 3.85 (s, 6H, OCH₃), 6.97–8.25 (m, aromatic protons).
Comparative Analysis of Methods
| Parameter | Schotten-Baumann | TfOH-Mediated |
|---|---|---|
| Yield (%) | 75–80 | 88–92 |
| Reaction Time (h) | 2 | 8–12 |
| Purity (%) | 95 | 98 |
| Scalability | Moderate | High |
The TfOH-mediated method offers superior yield and purity but requires longer reaction times and anhydrous conditions .
Q & A
Basic: What are the recommended synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydrobenzothiophene core. Key steps include:
- Cyano Group Introduction : Nitrile incorporation via nucleophilic substitution or cyanation reagents under inert atmospheres (e.g., N₂) to prevent side reactions .
- Amide Coupling : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with triethylamine in dichloromethane or DMF, monitored by TLC/HPLC for completion .
- Solvent and Temperature Control : Ethanol or DMF at 0–25°C minimizes decomposition of sensitive intermediates (e.g., cyano groups) .
Optimization : Reaction yields (60–85%) depend on stoichiometric ratios (1:1.2 for amine:acyl chloride) and purification via silica column chromatography (20% EtOAc/hexane) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy groups at C2/C3: δ 3.8–4.0 ppm) and tetrahydrobenzothiophene ring conformation .
- HPLC-PDA/MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient); mass spec validates molecular ion [M+H]⁺ (e.g., m/z 397.1) .
- X-ray Crystallography : Resolves stereochemistry (e.g., half-chair conformation of tetrahydro ring; dihedral angles between benzamide and thiophene planes: 7.1–59.0°) .
Basic: What initial biological screening strategies are used to evaluate its therapeutic potential?
Methodological Answer:
- Kinase Inhibition Assays : IC₅₀ determination via ADP-Glo™ kinase assays (e.g., JNK3 inhibition at 0.5–2 µM) .
- Receptor Binding Studies : Radioligand displacement (e.g., [¹⁸F]fallypride competition for D2/D3 receptors, requiring PET-compatible analogs) .
- Cellular Uptake : LC-MS/MS quantification in HEK293 or SH-SY5Y cells to assess membrane permeability .
Advanced: How can crystallographic data (e.g., SHELX/OLEX2) resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELXL Refinement : High-resolution data (R₁ < 0.05) resolves torsional strain in the tetrahydrobenzothiophene ring. Hydrogen-bonding networks (e.g., N–H⋯O=S) stabilize active conformations .
- OLEX2 Workflow : Integration of charge-density maps identifies weak π-π stacking (3.9 Å centroid distances) and validates intramolecular H-bonds (S(6) ring motifs) .
- Implications : Conformational rigidity influences target binding; e.g., planar benzamide enhances kinase active-site occupancy .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Systematic modification of methoxy (→ ethoxy, halogen) or cyano (→ carboxylate) groups to probe steric/electronic effects on potency .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., benzamide carbonyl interaction with kinase hinge region) .
- Bioisosteric Replacement : Replacing tetrahydrobenzothiophene with tetrahydroisoquinoline to assess scaffold flexibility .
Advanced: How to resolve contradictions in biochemical vs. cellular activity data?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition (biochemical IC₅₀) with cellular proliferation assays (e.g., MTT in Jurkat cells) to rule off-target effects .
- Metabolic Stability Testing : LC-MS/MS liver microsome studies (e.g., t₁/₂ < 30 min) may explain potency drops in cellular models .
- Cryo-EM/SPR : Direct target engagement analysis if conflicting binding affinities arise from assay conditions .
Advanced: What in vitro/in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- In Vitro : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) and CYP450 inhibition screening (IC₅₀ > 10 µM) .
- Rodent Models : IV/PO dosing in Sprague-Dawley rats with plasma LC-MS quantification (AUC₀–24h > 500 ng·h/mL) .
- PET Imaging : [¹¹C]-labeled analogs for CNS penetration studies (e.g., striatal D2 receptor occupancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
